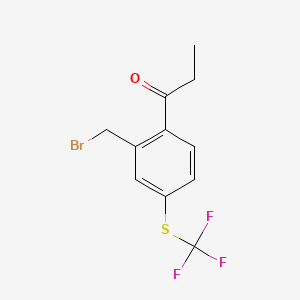![molecular formula C14H13NO3 B14054493 Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14054493.png)
Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a naphthalene ring fused to an isoxazole ring, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of intermediate compounds with hydroxylamine hydrochloride in refluxing methanol can yield the desired isoxazole ring . Additionally, the use of catalysts such as Cu(I) or Ru(II) in (3 + 2) cycloaddition reactions is also prevalent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. The choice of catalysts and solvents is crucial to ensure the process is economically viable and environmentally friendly.
化学反应分析
Types of Reactions
Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxylate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .
相似化合物的比较
Similar Compounds
Methyl 5-phenylisoxazole-3-carboxylate: Another isoxazole derivative with similar synthetic routes and reactivity.
7-methoxy-5-methyl-4,5-dihydronaphtho[2,1-d]isoxazole: A closely related compound with a methoxy group instead of a carboxylate group.
Uniqueness
Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
methyl 7-methyl-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-8-3-5-10-9(7-8)4-6-11-12(14(16)17-2)15-18-13(10)11/h3,5,7H,4,6H2,1-2H3 |
InChI 键 |
HVLZYKDDFGISRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid](/img/structure/B14054470.png)

![Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro-](/img/structure/B14054485.png)
